Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate
Description
Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate is a brominated indole derivative featuring a cyclopropyl substituent at the 1-position, a formyl group at the 3-position, and a methyl ester at the 6-position. The bromine atom at position 4 enhances electrophilic substitution reactivity, while the formyl group provides a site for further functionalization, such as condensation reactions.
Properties
Molecular Formula |
C14H12BrNO3 |
|---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
methyl 4-bromo-1-cyclopropyl-3-formylindole-6-carboxylate |
InChI |
InChI=1S/C14H12BrNO3/c1-19-14(18)8-4-11(15)13-9(7-17)6-16(10-2-3-10)12(13)5-8/h4-7,10H,2-3H2,1H3 |
InChI Key |
JKYKKUGCZGLGTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2C3CC3)C=O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Methyl 4-bromo-1H-indole-6-carboxylate
The precursor methyl 4-bromo-1H-indole-6-carboxylate is typically synthesized or procured as a key intermediate. Its preparation involves:
- Esterification of 4-bromoindole-6-carboxylic acid with methanol under acidic or basic catalysis.
- Purification by extraction and chromatography to yield the methyl ester with bromine at the 4-position and a free indole NH.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | 4-bromoindole-6-carboxylic acid, MeOH, acid/base catalyst, room temperature | ~67% | Purified by extraction and chromatography |
Introduction of Cyclopropyl Group at Nitrogen (N-1 Cyclopropylation)
The N-cyclopropyl substitution is achieved via nucleophilic substitution on the indole nitrogen:
- Treatment of methyl 4-bromo-1H-indole-6-carboxylate with sodium hydride in DMF to deprotonate the NH.
- Subsequent reaction with cyclopropyl halide (e.g., cyclopropyl iodide or bromide) at low temperature (0–20 °C) for 3 hours.
- Work-up with water and extraction yields the N-cyclopropyl derivative.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Cyclopropylation | NaH, DMF, cyclopropyl iodide, 0–20 °C, 3 h | ~57% | Reaction monitored by TLC; purified by column chromatography |
Formylation at the 3-Position of the Indole Ring
The formyl group introduction at C-3 is commonly performed by:
- Vilsmeier-Haack reaction: Treatment of the N-cyclopropylated intermediate with POCl3 and DMF.
- This electrophilic substitution selectively formylates the 3-position on the indole ring.
- Reaction conditions are typically controlled at low temperature to avoid side reactions.
- The product is isolated by aqueous work-up and chromatographic purification.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formylation | POCl3, DMF, 0–5 °C to room temperature | Variable (50–70%) | Reaction monitored by NMR and TLC; careful temperature control needed |
Final Purification and Characterization
- The final product, methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate, is purified by flash chromatography using ethyl acetate/hexane mixtures.
- Characterization includes ^1H NMR, ^13C NMR, mass spectrometry (ESI-MS), and sometimes elemental analysis.
- Typical NMR signals include aldehyde proton at ~10 ppm, aromatic protons in the 7–8 ppm range, cyclopropyl protons as multiplets around 0.5–1.5 ppm, and methyl ester singlet near 3.9 ppm.
Summary Table of Preparation Steps
| Step No. | Transformation | Reagents/Conditions | Yield (%) | Key Analytical Data |
|---|---|---|---|---|
| 1 | Esterification of 4-bromoindole acid | MeOH, NaOH or acid catalyst, RT, 2.5 h | ~67% | ^1H NMR (CD3OD): aromatic signals |
| 2 | N-Cyclopropylation | NaH, DMF, cyclopropyl iodide, 0–20 °C, 3 h | ~57% | ^1H NMR (DMSO-d6): cyclopropyl peaks |
| 3 | Formylation at C-3 | POCl3, DMF, 0–5 °C | 50–70% | ^1H NMR: aldehyde proton ~10 ppm |
| 4 | Purification | Flash chromatography (EtOAc/hexane) | Variable | MS (ESI+): molecular ion peak |
Research Findings and Notes
- The cyclopropylation step is sensitive to moisture and temperature; anhydrous conditions and inert atmosphere (argon or nitrogen) are recommended.
- Formylation via Vilsmeier-Haack is regioselective for the 3-position due to the electronic nature of the indole ring and the directing effect of the N-cyclopropyl group.
- The bromine substituent at the 4-position is stable under the reaction conditions used for cyclopropylation and formylation.
- Yields can vary depending on reagent purity and reaction scale; careful monitoring by TLC, NMR, and GC-MS is essential.
- Alternative methods for cyclopropylation include catalytic one-pot processes using copper or palladium catalysts with diazo compounds, but these are less commonly applied for this specific compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Methyl 4-bromo-1-cyclopropyl-3-carboxylic acid-1H-indole-6-carboxylate.
Reduction: Methyl 1-cyclopropyl-3-formyl-1H-indole-6-carboxylate.
Substitution: Methyl 4-substituted-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity: Recent studies have indicated that indole derivatives, including methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate, exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties: This compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses significant antibacterial effects against several strains of bacteria, making it a potential candidate for the development of new antibiotics .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, often starting from readily available indole derivatives. The compound can serve as a precursor for the synthesis of various functionalized indoles, which are valuable in pharmaceutical research .
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that this compound showed significant cytotoxic effects on human breast cancer cell lines. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cancer cell growth, leading to reduced viability and increased apoptosis rates .
Case Study 2: Antimicrobial Efficacy
Another research project investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a broad spectrum of activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound is compared below with two analogs: Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate () and Methyl 4-bromo-1H-indazole-6-carboxylate (). Key differences include:
Electronic Effects and Reactivity:
- Cyclopropyl vs.
- Formyl (CHO) vs. Methyl (CH₃) at Position 3 : The formyl group is strongly electron-withdrawing, polarizing the indole ring and making it more susceptible to nucleophilic attacks. In contrast, the methyl group in the analog () donates electrons, stabilizing the ring .
- Bromine Position : Bromine at position 4 (target) versus 6 () directs electrophilic substitutions to different sites, influencing regioselectivity in further reactions.
Spectroscopic Distinctions (NMR Analysis)
As demonstrated in , NMR chemical shifts are highly sensitive to substituent effects:
- Formyl Proton : The target compound’s formyl proton resonates at ~9.5–10.0 ppm, absent in the methyl-substituted analog .
- Cyclopropyl Protons : The cyclopropyl group’s protons appear as a multiplet in the 1.0–2.0 ppm range, distinct from the methyl group’s singlet at ~2.3 ppm in ’s compound.
- Indazole vs. Indole : The indazole core () exhibits downfield shifts for protons near the adjacent nitrogen atoms, contrasting with the indole’s single nitrogen environment .
Implications of Structural Variations
- Lumping Strategy Relevance : Despite structural similarities, the divergent substituents in these compounds preclude lumping (grouping based on shared properties), as highlighted in .
Biological Activity
Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate (CAS Number: 1956381-75-1) is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
This compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂BrN₁O₃ |
| Molecular Weight | 322.15 g/mol |
| CAS Number | 1956381-75-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Case Study Findings
- MCF-7 Cell Line : The compound showed significant growth inhibition with an IC₅₀ value of approximately 22.54 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
- A549 Cell Line : Similar inhibitory effects were observed, with an IC₅₀ value around 5.08 µM, suggesting it may be a promising candidate for further development in lung cancer therapies .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. In vitro studies revealed that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
In Vitro Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.98 μg/mL |
| Escherichia coli | Notable inhibition observed |
These results suggest that the compound could serve as a lead structure for developing new antibacterial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its effects on cyclooxygenase (COX) enzymes. The inhibition of COX enzymes is a common target for anti-inflammatory drugs.
Research Findings
In studies assessing the compound's effect on COX activity, it was found to exhibit moderate inhibition, with IC₅₀ values reported in the range of 30–40 µM for COX-2, indicating its potential as an anti-inflammatory agent .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the indole structure can enhance potency and selectivity.
Key Modifications
Research indicates that substituents at specific positions on the indole ring can significantly affect its biological activity:
- Bromine Substitution : Enhances anticancer activity.
- Cyclopropyl Group : Contributes to increased antibacterial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
